![molecular formula C16H30N2O3S B5517985 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide](/img/structure/B5517985.png)
1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide often involves multiple steps, starting with basic piperidine derivatives. For instance, N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives are synthesized through a multi-step process involving the initial formation of ethyl piperidine-4-carboxylate, followed by various sulfonylation and hydrazide formation steps (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of compounds within this family, including 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide, is characterized by detailed spectroscopic analyses. The crystal structures of related compounds have been elucidated, showing specific conformational features and configurations, which are crucial for understanding their chemical behavior and interactions (Aydinli, Sayil, & Ibiş, 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their ability to undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are foundational for synthesizing a wide range of derivatives with potential biological activities. These reactions are often influenced by the presence of the sulfonyl and piperidine functional groups, which can interact with different reagents and catalysts to form new compounds (Barco, Benetti, Risi, Marchetti, Pollini, & Zanirato, 1998).
Scientific Research Applications
Cyclin-Dependent Kinase Inhibitors
Beta-piperidinoethylsulfides, related to 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide, have been studied for their ability to inhibit cyclin-dependent kinase CDK2. This application is significant in medicinal chemistry, particularly for potential cancer treatments. (Griffin et al., 2006)
Serotonin Receptor Antagonism
Another application involves derivatives of piperidine, like 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide, which are used as selective 5-HT(2A) receptor antagonists. These compounds are important in the development of treatments for various psychiatric disorders. (Fletcher et al., 2002)
Study of Stereodynamics and the Perlin Effect
N-Trifyl substituted diheterocyclohexanes, related to 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide, have been researched for their stereodynamic behavior and the Perlin effect. This research is crucial in the field of organic chemistry for understanding molecular interactions and conformations. (Shainyan et al., 2008)
Anti-Acetylcholinesterase Activity
Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, structurally similar to 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide, have been synthesized and evaluated for their anti-acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. (Sugimoto et al., 1990)
Antibacterial Activity
The sulfonamide framework, similar to 1-(butylsulfonyl)-N-cyclohexyl-4-piperidinecarboxamide, has been explored for its antibacterial properties against organisms like Escherichia coli and Staphylococcus aureus. (Ajani et al., 2013)
Polymer Synthesis
The compound has been used in polymer-bound synthesis, aiding in the creation of substituted piperidin-4-one derivatives. This is particularly relevant in the field of polymer chemistry for developing new materials. (Barco et al., 1998)
Metabolic Pathway Studies
Its derivatives have been studied to understand the metabolic pathways in humans, particularly in the context of novel antidepressants. This research is critical for drug development and understanding human biochemistry. (Hvenegaard et al., 2012)
Synthesis of N-Heterocycles
The compound's derivatives have been used in the synthesis of N-heterocycles via sulfinimines, showcasing its utility in creating structurally diverse molecules for pharmaceutical applications. (Philip et al., 2020)
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-butylsulfonyl-N-cyclohexylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3S/c1-2-3-13-22(20,21)18-11-9-14(10-12-18)16(19)17-15-7-5-4-6-8-15/h14-15H,2-13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCDBFOWASXEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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